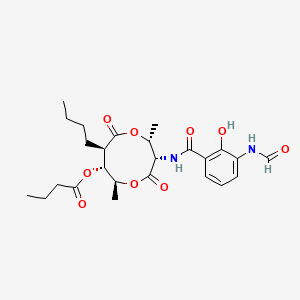
Antimycin A4b
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimycin A4b is a natural product found in Streptomyces argillaceus and Streptomyces with data available.
Scientific Research Applications
Apoptotic Effects in Cell Studies
Antimycin A, including its variants like A4b, has been extensively studied for its role in inducing apoptosis in various cell types. For instance, Park et al. (2007) demonstrated that Antimycin A efficiently induces apoptosis in As4.1 juxtaglomerular cells, a process involving loss of mitochondrial transmembrane potential, Bcl-2 decrease, caspase-3 activation, and PARP cleavage (Park et al., 2007).
Role in Antimycin Biosynthesis
The regulation and biosynthesis of antimycins, including Antimycin A4b, have been studied to understand their production and biological activities. Seipke and Hutchings (2013) explored the antimycin biosynthesis gene cluster and found that antimycins, like Antimycin A, serve as inhibitors of cytochrome c reductase in the electron transport chain and hold potential as anticancer drugs (Seipke & Hutchings, 2013).
Antimycin Production in Alternative Hosts
Liu et al. (2015) reconstituted the biosynthesis of antimycins in Escherichia coli, facilitating the production and potential structural modification of these compounds, including Antimycin A4b (Liu, Zhu, Seipke, & Zhang, 2015).
Structural Analysis
Huang et al. (2005) studied the binding of antimycin, including its A components, to the mitochondrial bc1 complex, revealing insights into its inhibitory action and potential therapeutic applications (Huang, Cobessi, Tung, & Berry, 2005).
Enzymatic Synthesis and Biological Activities
Sandy et al. (2012) dissected the biosynthetic pathway for antimycins, identifying key enzymes for the generation of the antimycin structural skeleton, which provides a foundation for future research into the synthesis and modification of antimycins like A4b (Sandy, Rui, Gallagher, & Zhang, 2012).
Potential as a Piscicide and Antifungal Agent
Lennon (1973) explored the use of Antimycin A as a piscicide, highlighting its specificity and effectiveness in fishery management applications (Lennon, 1973).
Impact on Early Developmental Stages
McKenzie and Ebert (1960) studied the inhibitory action of Antimycin A in early chick embryos, providing insights into its effects on growth and development at these stages (McKenzie & Ebert, 1960).
properties
CAS RN |
117603-45-9 |
|---|---|
Product Name |
Antimycin A4b |
Molecular Formula |
C25H34N2O9 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate |
InChI |
InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31)/t14-,15+,17-,20+,22+/m1/s1 |
InChI Key |
GYANSQKXOLFAFP-IRSNHEQCSA-N |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |
SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC |
Other CAS RN |
117603-45-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



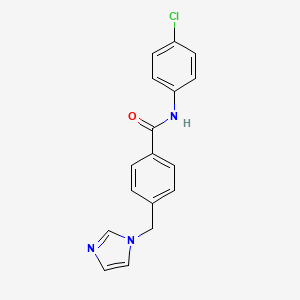
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-3-nitrobenzamide](/img/structure/B1650341.png)

![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B1650343.png)
![N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B1650347.png)
![N3-methyl-1-phenyl-N3-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-4,5-dihydro-1H-pyrazole-3,5-dicarboxamide](/img/structure/B1650348.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-N-methylpropanamide](/img/structure/B1650350.png)
![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1650354.png)
![{methyl[(thiophen-2-yl)methyl]carbamoyl}methyl 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B1650355.png)

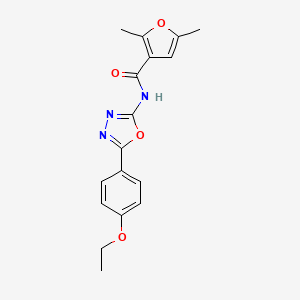
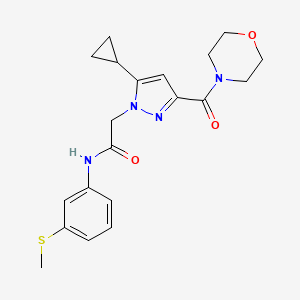
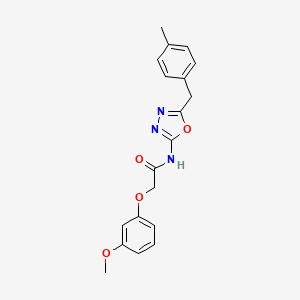
![3-{2-[4-(3,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]ethanesulfonyl}propanamide](/img/structure/B1650362.png)